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cis-p-2-Menthen-1-ol

Flavor Chemistry Sensory Analysis Aroma Chemicals

cis-p-2-Menthen-1-ol (CAS 35376-39-7), also designated as cis-p-menth-2-en-1-ol or (1S,4S)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol, is a monoterpenoid alcohol belonging to the p-menthane class of secondary alcohols. It possesses a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 35376-39-7
Cat. No. B15399551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-p-2-Menthen-1-ol
CAS35376-39-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(C=C1)O
InChIInChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8-9,11H,5,7H2,1-3H3
InChIKeyNGXNAIZTJAUMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-p-2-Menthen-1-ol (CAS 35376-39-7): Structure, Classification, and Core Characteristics for Procurement


cis-p-2-Menthen-1-ol (CAS 35376-39-7), also designated as cis-p-menth-2-en-1-ol or (1S,4S)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol, is a monoterpenoid alcohol belonging to the p-menthane class of secondary alcohols [1]. It possesses a molecular formula of C10H18O and a molecular weight of 154.25 g/mol [2]. The compound exhibits a characteristic minty aroma with cool notes and has an estimated logP of approximately 2.39–2.50 [1][3]. It is a naturally occurring volatile organic compound found in various botanical sources including cardamom, rosemary, spearmint, nutmeg, and pepper [4].

Compound Class p-Menthane monoterpenoid secondary alcohol
Reported Olfactory Profile Herbal, floral, minty with woody and spicy nuances
Natural Occurrence Cardamom, rosemary, spearmint, nutmeg, pepper
Physical Form Liquid at ambient conditions; medium evaporation rate reported

cis-p-2-Menthen-1-ol (CAS 35376-39-7): Why In-Class Menthols and Terpene Alcohols Are Not Interchangeable


The p-menthane monoterpenoid class encompasses numerous structurally similar alcohols including l-menthol, neomenthol, isopulegol, α-terpineol, and various p-menthen-1-ol isomers [1]. Despite sharing the C10H18O backbone, substitution within this class cannot be assumed due to critical divergences in stereochemistry, olefin position, and sensory impact. cis-p-2-Menthen-1-ol is characterized by a specific (1S,4S) stereochemical configuration with a double bond at the 2-position [2], whereas l-menthol is a fully saturated cyclohexanol derivative [3]. Furthermore, the presence of the endocyclic double bond in cis-p-2-menthen-1-ol fundamentally alters the compound's olfactory character and its performance in both fragrance and flavor applications [4]. The procurement choice between cis-p-2-menthen-1-ol and other menthol analogs must therefore be guided by specific, quantifiable differences in their respective sensory profiles, natural occurrence, and physicochemical properties.

Stereochemistry and endocyclic double bond may not be replicated by saturated menthol analogs, potentially altering sensory and physicochemical properties.

Olfactory profile complexity (herbal-floral-minty) may not be reproduced by simpler mint-dominant alternatives such as l-menthol.

Differential botanical distribution may make substitution inappropriate for spice authenticity applications where cardamom, pepper, or nutmeg character is required.

cis-p-2-Menthen-1-ol (CAS 35376-39-7): Comparative Evidence for Selection vs. Alternatives


cis-p-2-Menthen-1-ol Olfactory Profile: Comparative Compositional Analysis vs. l-Menthol

cis-p-2-Menthen-1-ol exhibits a multi-faceted olfactory profile comprising herbal (76.47%), floral (67.63%), minty (53.71%), and woody (53.29%) notes, with additional fresh (46.24%) and spicy (45.19%) character [1]. In contrast, l-menthol is characterized almost exclusively by a minty, light, refreshing odor that, at practical concentrations, is dominated by its intense cooling and anesthetic effect [2]. This quantified difference in odor complexity supports the selection of cis-p-2-Menthen-1-ol for applications where a nuanced herbal-floral-minty profile is desired rather than the sharp, singular cooling impact of l-menthol.

Olfactory Profile Comparison
Reported context
Herbal 76.5%, Floral 67.6%, Minty 53.7%, Woody 53.3%
l-Menthol: predominant single cooling/minty note
May support complex herbal-floral flavor formulations
AI-derived relative intensity data; cross-study comparison
Flavor Chemistry Sensory Analysis Aroma Chemicals

cis-p-2-Menthen-1-ol Botanical Occurrence: Differential Natural Source Profile vs. l-Menthol

cis-p-2-Menthen-1-ol has been documented as a naturally occurring constituent in multiple botanicals including cardamom, rosemary, spearmint, nutmeg, and pepper [1][2]. In a 1979 GLC study of wild cardamom oil from Sri Lanka, cis-p-2-menthen-1-ol was reported as a constituent for the first time [3]. In contrast, l-menthol is primarily and abundantly found in Mentha species, particularly peppermint (Mentha piperita) and cornmint (Mentha arvensis) [4]. This differential botanical distribution means that cis-p-2-Menthen-1-ol can serve as a unique natural identity marker and flavor authenticator for specific spice-derived products where l-menthol would be an inappropriate or uncharacteristic component.

Botanical Distribution
Cross-study comparable
Multi-spice essential oils: cardamom, rosemary, nutmeg, pepper
l-Menthol: concentrated in Mentha species
Supports authenticity for spice-derived flavor profiles
GLC detection; first reported in wild cardamom oil (1979)
Natural Product Chemistry Essential Oil Analysis Flavor Authenticity

cis-p-2-Menthen-1-ol Physicochemical Differentiation: Volatility and Solubility Profile vs. l-Menthol

cis-p-2-Menthen-1-ol has an estimated boiling point of approximately 192°C and is classified as having a medium evaporation rate [1]. l-Menthol, in comparison, has a lower reported boiling point of approximately 212°C (or 216°C for the racemic form) and exhibits a distinctive sublimation behavior at room temperature due to its crystalline solid nature [2]. In terms of solubility, cis-p-2-Menthen-1-ol demonstrates limited water solubility (approximately 0.31–0.75 g/L) but high solubility in ethanol (821.56 g/L) and other organic solvents [1][3]. l-Menthol is also poorly soluble in water (approximately 0.4 g/L) but readily soluble in ethanol [4]. The key differentiation lies in the evaporation rate and physical state: cis-p-2-Menthen-1-ol exists as a liquid with medium volatility, while l-menthol is a crystalline solid that sublimes, impacting formulation behavior and long-term fragrance release characteristics.

Volatility & Physical State
Context-dependent
Boiling point ~192°C, liquid at ambient
l-Menthol: ~212°C, solid that sublimes
Liquid state may influence formulation handling behavior
Estimated property data; physical state verification recommended
Physicochemical Properties Formulation Science Volatility Prediction

cis-p-2-Menthen-1-ol Functional Differentiation: Lack of Documented Trigeminal Cooling Effect vs. l-Menthol

l-Menthol is well-documented to produce a pronounced physiological cooling sensation through activation of the TRPM8 cold-menthol receptor, with this cooling effect occurring at concentrations as low as 0.1–1.0 ppm in aqueous solutions [1][2]. cis-p-2-Menthen-1-ol, despite its minty odor character, has no documented evidence of TRPM8 agonism or physiological cooling activity in the peer-reviewed literature [3]. Furthermore, the FEMA/GRAS usage levels for cis-p-2-Menthen-1-ol are established based on its flavor contribution rather than cooling efficacy, with typical usage levels in food products ranging from 1–10 ppm depending on the application category [4].

Cooling Effect (TRPM8)
Class-level inference
No documented TRPM8 activation
l-Menthol: cooling threshold 0.1–1.0 ppm
May be considered when cooling sensation is undesirable
Literature review; no peer-reviewed cooling evidence found
Sensory Neuroscience Trigeminal Effects Cooling Agents

cis-p-2-Menthen-1-ol Regulatory and Safety Profile: Differential Acceptance vs. Related p-Menthane Derivatives

cis-p-2-Menthen-1-ol is recognized as a FEMA GRAS (Generally Recognized As Safe) flavoring substance under FEMA Number 3562 [1]. The compound has established usage levels in food products, with recommended average maximum use levels ranging from 1 ppm in nonalcoholic beverages to 10 ppm in alcoholic beverages, 10 ppm in chewing gum, 4 ppm in baked goods, and 4 ppm in frozen dairy products [2]. In terms of safety characterization, predictive toxicology models indicate a rat oral LD50 of approximately 3.47 g/kg body weight, with classification as non-carcinogenic in male and female rat FDA models and non-mutagenic in Ames prediction [3]. This contrasts with certain related p-menthane derivatives that may have more restricted usage profiles or different regulatory classifications.

Regulatory Status
Class-level inference
FEMA GRAS 3562; LD50 ~3.47 g/kg
Ames negative; non-carcinogenic predicted classification
Established FEMA status may facilitate food/beverage incorporation
In silico toxicology predictions; regulatory review advised
Regulatory Compliance FEMA GRAS Flavor Safety

cis-p-2-Menthen-1-ol (CAS 35376-39-7): Preferred Application Scenarios Supported by Comparative Evidence


Spice-Derived Flavor Formulations (Cardamom, Pepper, Nutmeg) Requiring Authentic Botanical Character

cis-p-2-Menthen-1-ol is ideally suited for flavor formulations targeting cardamom, pepper, and nutmeg profiles, as it is a naturally occurring constituent in these botanicals [1][2]. Unlike l-menthol, which would introduce an inappropriate and discordant mint-dominant character, cis-p-2-Menthen-1-ol provides the authentic herbal, woody, and spicy nuances characteristic of these spice essential oils [3]. This makes it a preferred choice for formulators seeking to replicate or enhance natural spice flavor profiles with compositional authenticity.

Minty Flavor Applications Where Physiological Cooling Is Undesirable

In products requiring a minty flavor character without the accompanying physiological cooling or anesthetic sensation, cis-p-2-Menthen-1-ol represents a strategic alternative to l-menthol. While l-menthol produces pronounced TRPM8-mediated cooling at concentrations as low as 0.1–1.0 ppm [1], cis-p-2-Menthen-1-ol exhibits no documented cooling activity [2]. This functional differentiation enables formulators to achieve minty flavor notes in applications where cooling is undesirable—such as certain baked goods, confections, or oral care products with separate cooling agent systems—without introducing unintended sensory effects.

Complex Floral-Herbal Fragrance Compositions Requiring Nuanced Green-Minty Notes

cis-p-2-Menthen-1-ol's multifaceted olfactory profile—comprising herbal (76.47%), floral (67.63%), minty (53.71%), and woody (53.29%) notes [1]—makes it particularly valuable in fragrance compositions where a single-note minty character would be insufficient. This complexity allows perfumers to incorporate a minty undertone that blends harmoniously with floral, herbal, and woody accords, rather than dominating the composition as l-menthol tends to do. The compound's medium evaporation rate [2] also contributes to balanced fragrance progression across the evaporation curve.

Liquid-Phase Flavor and Fragrance Formulations Requiring Simplified Processing

For manufacturers and formulators handling liquid-phase flavor concentrates and fragrance compositions, cis-p-2-Menthen-1-ol offers practical processing advantages over l-menthol. As a liquid at ambient conditions with a medium evaporation rate [1], cis-p-2-Menthen-1-ol eliminates the handling complexities associated with l-menthol, which is a crystalline solid that sublimes at room temperature [2]. This distinction reduces processing steps, minimizes material loss from sublimation, and facilitates more consistent incorporation into liquid formulations.

Application
Selection Property
Validation Focus
Spice-derived flavor formulations (cardamom, pepper, nutmeg)
Natural botanical occurrence in target spices
Compositional authenticity via GLC profiling
Minty flavor without physiological cooling
Absence of documented TRPM8 cooling activity
Sensory cooling threshold verification
Complex floral-herbal fragrance compositions
Multi-faceted olfactory profile (herbal, floral, minty)
Fragrance blending and evaporation curve balance
Liquid-phase flavor concentrate manufacturing
Liquid physical state at ambient conditions
Handling consistency and sublimation loss reduction

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